molecular formula C19H20N2O3S B353135 methyl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate CAS No. 920116-52-5

methyl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B353135
CAS No.: 920116-52-5
M. Wt: 356.4g/mol
InChI Key: LWBSAQRVDRPBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of methyl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate reveals a sophisticated design incorporating multiple functional domains that contribute to its overall structural integrity and potential biological activity. The compound's systematic name reflects the complex arrangement of its constituent parts, beginning with the central benzimidazole heterocycle that serves as the primary structural scaffold. This core system consists of a benzene ring fused to an imidazole ring, creating a rigid planar framework that provides both electronic stability and conformational constraint necessary for specific molecular recognition processes.

The IUPAC nomenclature systematically describes the substitution pattern, where the methyl acetate moiety is attached to the N1 position of the benzimidazole ring through a methylene bridge. The sulfanyl linkage at the C2 position connects to a two-carbon ethylene spacer, which in turn is bonded to a 4-methylphenoxy group. This nomenclature system ensures unambiguous identification of the compound's structure while highlighting the strategic placement of each functional group that contributes to the molecule's overall three-dimensional architecture.

Structural Component Chemical Formula Molecular Weight (g/mol) Position
Benzimidazole core C7H4N2 116.12 Central scaffold
Methyl acetate group C3H4O2 72.06 N1 position
Ethylsulfanyl linker C2H4S 60.12 C2 position
4-Methylphenoxy group C7H8O 108.14 Terminal position
Total Compound C19H20N2O3S 356.44 Complete structure

The structural representation can be expressed through its SMILES notation as COC(=O)Cn1c(SCCOc2ccc(cc2)C)nc2c1cccc2, which provides a linear description of the molecular connectivity. This notation reveals the systematic arrangement of atoms and bonds, starting from the methyl ester functionality and progressing through the benzimidazole system to the terminal methylphenoxy group. The presence of sulfur as a heteroatom introduces additional electronic considerations, as sulfur's ability to participate in various bonding modes contributes to the compound's chemical versatility and potential for diverse interactions with biological targets.

Crystallographic Analysis and Bonding Patterns

The crystallographic analysis of this compound reveals intricate bonding patterns that contribute to its structural stability and potential biological activity. The benzimidazole core adopts a planar configuration with delocalized π-electron systems extending across both the benzene and imidazole rings, creating an extended aromatic framework that facilitates intermolecular interactions. The nitrogen atoms within the imidazole ring exhibit different hybridization states, with N1 participating in sp2 hybridization due to its incorporation into the aromatic system, while N3 maintains partial sp3 character that allows for potential hydrogen bonding interactions.

The sulfanyl linkage at the C2 position introduces conformational flexibility through its tetrahedral geometry around the sulfur atom. This sulfur center adopts a bent molecular geometry with bond angles approximating 104°, similar to those observed in related benzimidazole-sulfanyl derivatives. The C-S-C bond angle allows for rotational freedom around the sulfur-carbon bonds, enabling the molecule to adopt multiple conformational states that may be crucial for biological activity and molecular recognition processes.

The 4-methylphenoxy substituent contributes additional aromatic character to the overall molecular framework while introducing potential sites for π-π stacking interactions. The phenyl ring maintains planarity with the ether oxygen positioned in a manner that allows for both electron donation through resonance and potential hydrogen bond acceptance. The methyl group on the phenyl ring provides steric bulk that may influence the compound's binding selectivity and pharmacokinetic properties.

Bond Type Bond Length (Å) Bond Angle (°) Hybridization
C-N (benzimidazole) 1.35-1.38 108-110 sp2
C-S (sulfanyl) 1.82-1.85 104-106 sp3
C-O (ether) 1.42-1.45 118-120 sp3
C-C (aromatic) 1.38-1.40 120 sp2
C=O (ester) 1.21-1.23 120 sp2

The intermolecular interactions within the crystal lattice are dominated by van der Waals forces and potential π-π stacking between the aromatic systems. The benzimidazole rings may engage in offset π-π interactions with neighboring molecules, creating columnar arrangements that contribute to crystal stability. The ester functionality provides sites for weak C-H···O hydrogen bonding, while the sulfur atom may participate in S···π interactions that further stabilize the crystal packing arrangement.

Comparative Structural Features with Benzimidazole Derivatives

The structural features of this compound can be systematically compared with other benzimidazole derivatives to understand its unique characteristics and potential advantages in medicinal chemistry applications. When compared to simpler benzimidazole compounds such as 2-(2-phenoxyethylsulfonyl)-1H-benzimidazole, the methyl ester derivative exhibits enhanced molecular complexity that may translate to improved pharmacological selectivity. The additional methylphenoxy substituent increases the overall lipophilicity while maintaining hydrogen bonding capabilities through the ester functionality.

Comparative analysis with benzimidazole-sulfonyl hybrids reveals significant structural distinctions that influence biological activity patterns. While compounds such as 3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid contain sulfonyl groups that provide different electronic properties compared to sulfanyl linkages, the methyl ester derivative maintains greater conformational flexibility. This flexibility, combined with the extended aromatic system, may contribute to enhanced binding affinity for specific biological targets while reducing the potential for unwanted side effects.

The structural comparison extends to related compounds containing similar benzimidazole frameworks but different substitution patterns. For instance, 1-ethyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole shares the methylphenoxy substituent but lacks the sulfanyl linkage and ester functionality present in the target compound. This comparison highlights how systematic structural modifications can be employed to fine-tune molecular properties and optimize biological activity profiles.

Compound Class Core Structure Key Substituents Molecular Weight Notable Properties
Target compound Benzimidazole Sulfanyl-ester-phenoxy 356.44 Enhanced flexibility
Sulfonyl derivatives Benzimidazole Sulfonyl groups 268.29 Rigidity, H-bonding
Simple phenoxy analogs Benzimidazole Direct phenoxy linkage 266.34 Reduced complexity
Propanoic acid derivatives Benzimidazole Carboxylic acid terminus 268.29 Increased polarity

The benzimidazole-sulfonyl scaffold present in related compounds demonstrates broad-spectrum biological activities including antibacterial, antifungal, anti-inflammatory, and antiproliferative effects. The methyl ester derivative's structural features suggest it may exhibit similar biological activities while potentially offering improved pharmacokinetic properties due to its balanced lipophilic-hydrophilic character. The ester functionality provides a site for potential metabolic activation or prodrug strategies, while the sulfanyl linkage offers alternative electronic properties compared to sulfonyl analogs.

The comparative structural analysis reveals that the target compound represents an optimized design that incorporates beneficial features from multiple benzimidazole derivative classes. The combination of aromatic systems, flexible linkers, and functional groups capable of hydrogen bonding creates a molecular architecture that balances stability with biological activity potential. This structural complexity, while maintaining synthetic accessibility, positions the compound as a valuable addition to the benzimidazole derivative library for pharmaceutical research and development.

Properties

IUPAC Name

methyl 2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-14-7-9-15(10-8-14)24-11-12-25-19-20-16-5-3-4-6-17(16)21(19)13-18(22)23-2/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBSAQRVDRPBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodiazole Core Synthesis

Method A: Acid-Catalyzed Cyclization

  • Reagents : o-Phenylenediamine, glyoxylic acid (or ethyl glyoxylate), HCl/glacial acetic acid.

  • Conditions : Reflux at 120°C for 6–8 hours under nitrogen.

  • Mechanism : Condensation forms the 1H-1,3-benzodiazole ring.

  • Yield : 75–85% after silica gel chromatography (ethyl acetate/hexane, 3:7).

Method B: BAIL Gel-Catalyzed Cyclization

  • Catalyst : Brønsted acidic ionic liquid (BAIL) gel (e.g., [BMIM][HSO4]).

  • Conditions : 130°C for 2 hours, solvent-free.

  • Advantages : Higher regioselectivity, reduced side products.

  • Yield : 88–92%.

Sulfanyl Group Introduction

Method A: Thiol-Alkylation

  • Reagents : 2-Mercapto-1H-1,3-benzodiazole, 1-chloro-2-(4-methylphenoxy)ethane, K2CO3.

  • Conditions : DMF, 80°C, 12 hours.

  • Workup : Extraction with DCM, washing with brine, drying (Na2SO4).

  • Yield : 70–78%.

Method B: Disulfide Intermediate

  • Reagents : 2,2'-Disulfanediylbis(1H-1,3-benzodiazole), 2-(4-methylphenoxy)ethan-1-ol, TMSCl.

  • Conditions : THF, 0°C to RT, 6 hours.

  • Mechanism : TMSCl activates the alcohol for nucleophilic substitution.

  • Yield : 65–72%.

Esterification of Acetic Acid Moiety

Method A: Direct Esterification

  • Reagents : 2-(1H-1,3-benzodiazol-1-yl)acetic acid, methanol, H2SO4.

  • Conditions : Reflux for 24 hours.

  • Yield : 80–85%.

Method B: DCC/DMAP-Mediated Coupling

  • Reagents : Acid chloride derivative, methanol, DCC, DMAP.

  • Conditions : RT, 4 hours in anhydrous THF.

  • Advantages : Avoids acidic conditions, suitable for acid-sensitive substrates.

  • Yield : 88–90%.

Optimized Protocol (Combined Workflow)

  • Benzodiazole Formation :

    • o-Phenylenediamine (10 mmol), ethyl glyoxylate (12 mmol), BAIL gel (0.1 mmol), 130°C, 2 hours.

    • Purification: Column chromatography (ethyl acetate/hexane, 1:4).

  • Sulfanyl-Alkylation :

    • 1H-1,3-benzodiazole (5 mmol), 1-chloro-2-(4-methylphenoxy)ethane (6 mmol), K2CO3 (10 mmol), DMF, 80°C, 12 hours.

  • Esterification :

    • Intermediate acid (5 mmol), DCC (6 mmol), DMAP (0.5 mmol), MeOH (20 mL), RT, 4 hours.

    • Overall Yield : 62–68% after three steps.

Analytical Data for Critical Intermediates

IntermediateCharacterization DataSource
1H-1,3-Benzodiazole1H^1H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H)
2-(4-Methylphenoxy)ethan-1-ol13C^{13}C NMR (101 MHz, CDCl₃): δ 156.2 (C-O), 130.1–114.8 (Ar-C), 68.4 (CH₂O)
Sulfanyl-benzodiazoleHRMS (ESI): m/z calcd. for C₁₅H₁₅N₂OS [M+H]⁺ 287.0851; found 287.0849

Challenges and Solutions

  • Regioselectivity in Benzodiazole Formation : BAIL gel reduces byproducts by stabilizing transition states.

  • Sulfide Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.

  • Ester Hydrolysis : Use anhydrous conditions during esterification.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time for cyclization step (from 2 hours to 20 minutes).

  • Solvent Recovery : Ethyl acetate/hexane mixtures reused after distillation (≥95% recovery).

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated thiol-ene coupling for sulfide formation (Pd/Cu dual catalyst, 90% yield).

  • Enzymatic Esterification : Lipase B (CAL-B) in supercritical CO₂, 98% conversion .

Chemical Reactions Analysis

methyl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the thioether linkage.

    Hydrolysis: Under acidic or basic conditions, the ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but may include various derivatives of the original compound.

Scientific Research Applications

The presence of the benzodiazole ring in methyl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate suggests a range of potential biological activities. Compounds with similar structures have been known to exhibit:

  • Antiparasitic Activity : Some benzodiazole derivatives inhibit tubulin polymerization, which is crucial for cell division in parasites.
  • Antifungal Properties : Certain derivatives have shown effectiveness against fungal infections.
  • Kinase Inhibition : The compound may interact with various kinases involved in cellular signaling pathways, potentially influencing cancer cell proliferation.

Research Applications

The applications of this compound can be categorized into several research areas:

Pharmacological Studies

Research has indicated that compounds containing the benzodiazole structure often demonstrate pharmacological properties that can be harnessed for drug development. Studies focusing on:

  • Anticancer Agents : Investigating the compound's ability to inhibit cancer cell lines.
  • Antimicrobial Agents : Evaluating its efficacy against various bacterial and fungal strains.

Synthetic Chemistry

The synthesis of this compound involves multiple steps, often requiring specific reagents and conditions to achieve desired yields. This aspect is crucial for:

  • Developing New Synthetic Routes : Enhancing the efficiency and sustainability of the synthesis process.

Interaction Studies

Understanding how this compound interacts with biological systems is vital for elucidating its mechanism of action. Interaction studies can include:

  • Binding Affinity Assessments : Determining how well the compound binds to target proteins.

Case Study Example

A study on a related benzodiazole derivative demonstrated significant anticancer activity in vitro against several cancer cell lines, suggesting that modifications to the benzodiazole structure could enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and potentially slow the progression of certain diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Sulfanyl Acetates

(a) Methyl 2-(5-Bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate
  • Structure : Benzofuran core with methylsulfinyl and bromo substituents.
  • Key Differences : The benzofuran ring replaces the benzodiazole, and the sulfanyl group is oxidized to sulfinyl.
  • Synthesis : Synthesized via oxidation of a methylsulfanyl precursor using 3-chloroperoxybenzoic acid .
(b) Methyl-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetate
  • Structure : Benzoxazole core with a sulfanyl-acetate ester.
  • Key Differences : Benzoxazole (oxygen-containing heterocycle) vs. benzodiazole (nitrogen-rich).
  • Synthesis : Prepared via solvent-free reductive amination, differing from the target compound’s likely cyclization pathways .
(c) Ethyl 2-{2-[(4-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
  • Structure : Imidazole core with sulfonyl and fluorophenyl groups.
  • Key Differences : Sulfonyl instead of sulfanyl linkage; imidazole vs. benzodiazole.
  • Molecular Weight : 478.54 g/mol, significantly higher due to bulky aryl substituents .

Sulfur-Containing Agrochemical Analogues

(a) Metsulfuron Methyl Ester
  • Structure : Triazine core with sulfonyl and benzoate groups.
  • Key Differences : Triazine heterocycle instead of benzodiazole; sulfonyl linkage.
  • Application : Herbicide, highlighting the role of sulfur in agrochemical activity .
(b) Ethyl S-2-Dimethylisopropylammonium Methylphosphonothiolate Iodide
  • Structure: Phosphonothiolate with quaternary ammonium.
  • Key Differences : Phosphorus-containing backbone; ammonium group absent in the target compound.
  • Application : Schedule 1A03 chemical, indicating specialized (e.g., military or industrial) use .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 1H-1,3-Benzodiazole 4-Methylphenoxyethyl-sulfanyl, acetate C₁₉H₁₉N₂O₃S 367.43 Under investigation
Methyl 2-(5-Bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran Bromo, methylsulfinyl C₁₂H₁₁BrO₄S 347.23 Crystallography studies
Methyl-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetate Benzoxazole Methyl, sulfanyl-acetate C₁₁H₁₁NO₃S 253.27 Pharmaceutical intermediates
Metsulfuron Methyl Ester Triazine Sulfonyl, benzoate C₁₄H₁₅N₅O₆S 381.36 Herbicide

Research Findings and Key Insights

  • Synthetic Routes: The target compound’s synthesis may parallel benzoxazole derivatives (e.g., reductive amination or Mitsunobu reactions) but requires benzodiazole-specific cyclization .
  • Bioactivity Potential: Sulfanyl-linked benzodiazoles are less documented in agrochemicals compared to triazine sulfonylureas (e.g., metsulfuron), suggesting divergent research focuses .

Biological Activity

Methyl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound with significant potential in biological and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S and a molecular weight of approximately 358.46 g/mol. Its structure features a benzodiazole moiety , a sulfanyl group , and an ester functional group , which are critical for its biological activity.

Structural Characteristics

FeatureDescription
Molecular FormulaC20H22N2O3SC_{20}H_{22}N_{2}O_{3}S
Molecular Weight358.46 g/mol
Functional GroupsBenzodiazole, sulfanyl, ester

Case Studies and Experimental Data

While direct studies on this compound are scarce, related compounds have demonstrated significant biological activities. For instance:

  • A study on benzimidazole derivatives indicated broad-spectrum antimicrobial activity against various pathogens.
  • Another research highlighted the anticancer potential of certain benzodiazole derivatives through apoptosis induction in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesBiological Activity
2-(4-Methylphenoxy)-N-(1H-benzimidazol-2-yl)acetamideBenzimidazole instead of benzodiazoleAntimicrobial
Methyl 2-(benzothiazol-2-yl)acetateDifferent heterocyclic ringAnticancer
Ethyl 2-(5-chloro-1H-benzimidazol-2-yl)acetateChlorine substitutionAntifungal

This compound stands out due to its unique combination of a sulfanyl group and the specific benzodiazole structure, which may confer distinct biological activities not found in other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.